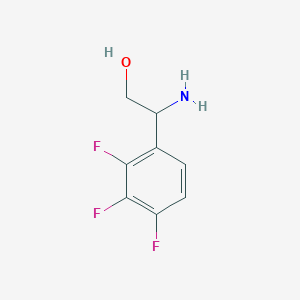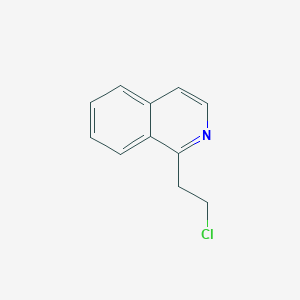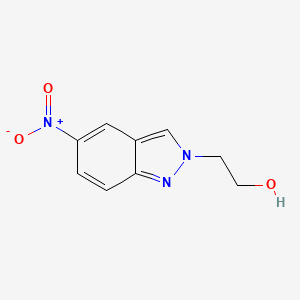
2-(5-Nitro-2H-indazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Nitro-2H-indazol-2-yl)ethanol is a chemical compound with the molecular formula C9H9N3O3 It is a derivative of indazole, a bicyclic heterocycle containing nitrogen atoms The compound is characterized by the presence of a nitro group at the 5-position of the indazole ring and an ethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-2H-indazol-2-yl)ethanol typically involves the nitration of 2H-indazole followed by the introduction of the ethanol group. One common method involves the following steps:
Nitration of 2H-indazole: This step involves the introduction of a nitro group at the 5-position of the indazole ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.
Introduction of the Ethanol Group: The nitro-indazole intermediate is then reacted with an appropriate reagent to introduce the ethanol group at the 2-position. This can be achieved through various methods, including the use of ethylene oxide or ethyl bromide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitro-2H-indazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: The major products include 2-(5-nitro-2H-indazol-2-yl)acetaldehyde and 2-(5-nitro-2H-indazol-2-yl)acetic acid.
Reduction: The major product is 2-(5-amino-2H-indazol-2-yl)ethanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted indazole derivatives.
Scientific Research Applications
2-(5-Nitro-2H-indazol-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(5-Nitro-2H-indazol-2-yl)ethanol depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The ethanol group may enhance the compound’s solubility and facilitate its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Similar structure but with an imidazole ring instead of an indazole ring.
2-(5-Nitro-1H-indazol-1-yl)ethanol: Similar structure but with the nitro group at a different position.
2-(5-Amino-2H-indazol-2-yl)ethanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(5-Nitro-2H-indazol-2-yl)ethanol is unique due to the specific positioning of the nitro and ethanol groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-(5-nitroindazol-2-yl)ethanol |
InChI |
InChI=1S/C9H9N3O3/c13-4-3-11-6-7-5-8(12(14)15)1-2-9(7)10-11/h1-2,5-6,13H,3-4H2 |
InChI Key |
BARYFDHHWJQUBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(C=C2C=C1[N+](=O)[O-])CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


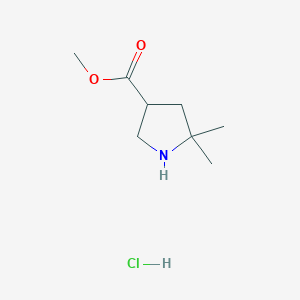
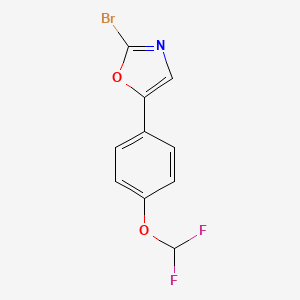
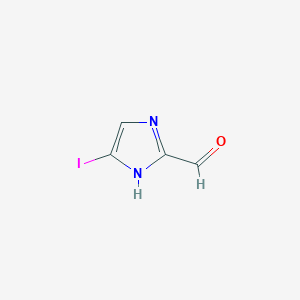
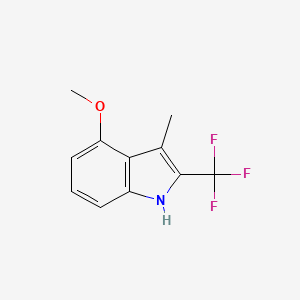


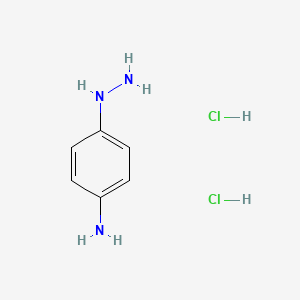
![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
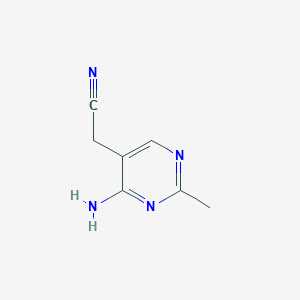
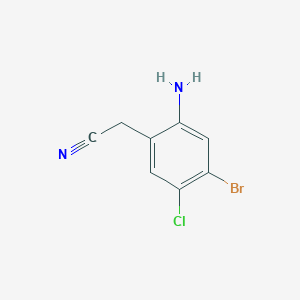
![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)

